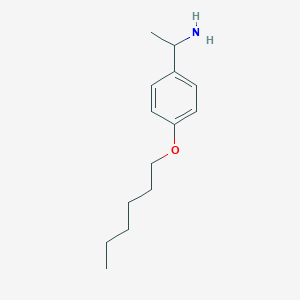
1-(4-hexoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Hexyloxy)-alpha-methylbenzylamine: is an organic compound characterized by the presence of a benzene ring substituted with a hexyloxy group and an alpha-methylbenzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Hexyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of p-(Hexyloxy)-alpha-methylbenzylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: p-(Hexyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring in p-(Hexyloxy)-alpha-methylbenzylamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Chemistry: p-(Hexyloxy)-alpha-methylbenzylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, p-(Hexyloxy)-alpha-methylbenzylamine is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, p-(Hexyloxy)-alpha-methylbenzylamine is used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
p-(Methoxy)-alpha-methylbenzylamine: Similar structure but with a methoxy group instead of a hexyloxy group.
p-(Ethoxy)-alpha-methylbenzylamine: Similar structure but with an ethoxy group instead of a hexyloxy group.
p-(Butoxy)-alpha-methylbenzylamine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness: p-(Hexyloxy)-alpha-methylbenzylamine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered reactivity. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
107916-76-7 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3 |
InChI Key |
RLRTXNKPHNALGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
Synonyms |
1-(4-hexoxyphenyl)ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


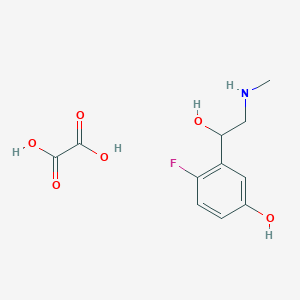



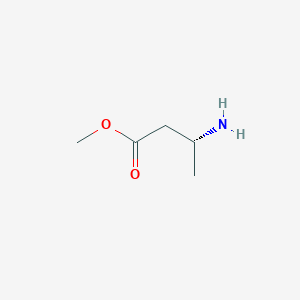
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)
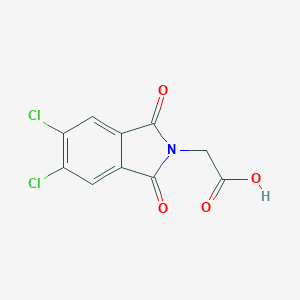
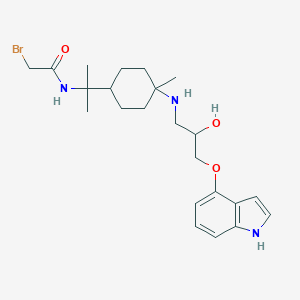

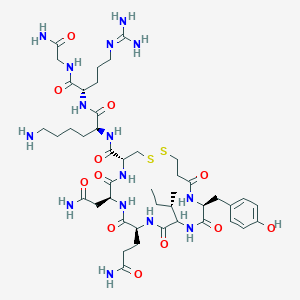
![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)
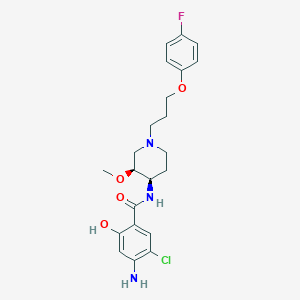
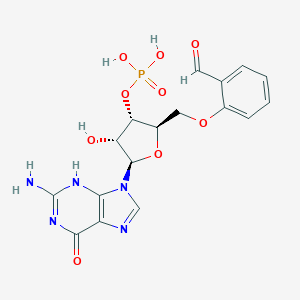
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
